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Compound of Interest |

Compound Name: 4-Aminopyridine methiodide
CAS No.: 7680-59-3
Cat. No.: B1216931
Get Quote
. J

This guide provides a comprehensive overview of the spectroscopic data for 4-aminopyridine
methiodide (also known as N-methyl-4-aminopyridinium iodide), a compound of significant
interest in chemical synthesis and pharmaceutical research. As a quaternary ammonium salt,
its unique electronic and structural features are best elucidated through a combination of
nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass
spectrometry (MS). This document serves as a detailed resource for researchers, scientists,
and drug development professionals, offering not only spectral data but also insights into the
underlying principles and experimental considerations.

Introduction to 4-Aminopyridine Methiodide

4-Aminopyridine methiodide is synthesized via the quaternization of 4-aminopyridine with
methyl iodide. This transformation from a neutral pyridine derivative to a positively charged
pyridinium salt induces significant changes in the molecule's spectroscopic properties. The
introduction of a methyl group to the pyridine nitrogen and the presence of the iodide counter-
ion are key features that are readily identified by the analytical techniques discussed herein.
Understanding these spectroscopic signatures is crucial for confirming the successful synthesis
of the compound, assessing its purity, and elucidating its structure.
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Molecular Structure:

Caption: Molecular structure of 4-Aminopyridine Methiodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 4-aminopyridine
methiodide, providing detailed information about the hydrogen and carbon framework of the
molecule.

'H NMR Spectroscopy

The *H NMR spectrum of 4-aminopyridine methiodide is characterized by distinct signals for
the aromatic protons and the newly introduced methyl group. The quaternization of the pyridine
nitrogen leads to a significant downfield shift of the aromatic protons due to the increased
electron-withdrawing nature of the positively charged nitrogen.

Experimental Protocol:

A sample of 4-aminopyridine methiodide is dissolved in a suitable deuterated solvent, such

as deuterium oxide (D20) or dimethyl sulfoxide-de (DMSO-ds). The spectrum is recorded on a
standard NMR spectrometer (e.g., 300 or 500 MHz). Tetramethylsilane (TMS) is typically used
as an internal standard (& 0.00 ppm).

Data Summary:
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Chemical Shift (3)

Multiplicity Number of Protons  Assignment
Ppm
Protons ortho to the
~8.50 Doublet (d) 2H ring nitrogen (H-2, H-
6)
Protons meta to the
~7.90 Doublet (d) 2H ring nitrogen (H-3, H-
5)
) N-methyl protons (N-
~4.20 Singlet (s) 3H
CHs)
Varies Broad Singlet 2H Amino protons (-NHz)

Interpretation:

The downfield chemical shifts of the aromatic protons at approximately 8.50 and 7.90 ppm are
indicative of the electron-deficient nature of the pyridinium ring. The protons ortho to the
positively charged nitrogen (H-2, H-6) are more deshielded and thus resonate at a lower field
compared to the meta protons (H-3, H-5). The singlet at around 4.20 ppm is a clear indication
of the methyl group attached to the nitrogen atom. The amino protons often appear as a broad
singlet, and their chemical shift can vary depending on the solvent and concentration due to

hydrogen bonding.

3C NMR Spectroscopy

The 13C NMR spectrum provides valuable information about the carbon skeleton of the
molecule. Similar to the 1H NMR, the carbon atoms in the pyridinium ring are expected to be
shifted downfield upon N-methylation.

Experimental Protocol:

The 13C NMR spectrum is typically acquired using the same sample prepared for tH NMR
analysis. Proton-decoupled mode is commonly used to simplify the spectrum to single lines for
each unique carbon atom.
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Predicted Data Summary:

Predicted Chemical Shift (8) ppm Assignment
~155-160 C-4 (carbon bearing the amino group)
~145-150 C-2, C-6 (carbons ortho to the ring nitrogen)
~110-115 C-3, C-5 (carbons meta to the ring nitrogen)
~45-50 N-CHs (N-methyl carbon)

Interpretation:

The quaternization of the ring nitrogen causes a significant deshielding effect on the adjacent
carbon atoms (C-2 and C-6), resulting in their downfield chemical shifts. The carbon atom
attached to the amino group (C-4) is also expected to be in the downfield region. The upfield-
most signal in the aromatic region corresponds to the meta carbons (C-3 and C-5). The signal
for the N-methyl carbon appears in the aliphatic region of the spectrum.

Spectroscopic Analysis Workflow

Mass Spectrometry
(ESI or FAB)

Synthesis Workflow

Quaternization Reaction
(e.g., in Methanol, Reflux)

Sample Preparation
(Dissolution in Deuterated Solvent

IR Spectroscopy
(KBr pellet or Nujol mull)

4-Aminopyridine & Methyl Iodide 4-Aminopyridine Methiodide Data Interpretation & Structural Confirmation

NMR Spectroscopy
(*H and °C)

Click to download full resolution via product page

Caption: Experimental workflow for synthesis and analysis.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 4-aminopyridine
methiodide. The spectrum will show characteristic absorption bands for the N-H bonds of the
amino group, C-H bonds of the aromatic ring and methyl group, and C=C and C=N bonds of
the pyridinium ring.

Experimental Protocol:

The IR spectrum can be obtained by preparing a potassium bromide (KBr) pellet containing a
small amount of the sample or by making a Nujol mull. The spectrum is then recorded using an
FTIR spectrometer.

Predicted Data Summary:

Wavenumber (cm~—?) Vibration Type Functional Group
3400-3200 N-H stretching Amino group (-NHz2)
3100-3000 C-H stretching Aromatic C-H
2950-2850 C-H stretching Methyl C-H

~1640 N-H bending (scissoring) Amino group (-NHz2)
1600-1450 C=C and C=N stretching Pyridinium ring
~1200 C-N stretching Aryl-N

Interpretation:

The broad bands in the 3400-3200 cm~1 region are characteristic of the N-H stretching
vibrations of the primary amine. The aromatic C-H stretching vibrations appear just above 3000
cm~1, while the aliphatic C-H stretching of the methyl group is observed below 3000 cm~1. The
strong absorptions in the 1600-1450 cm~1 region are due to the ring stretching vibrations of the
pyridinium system. The N-H bending vibration of the amino group is also expected in this
region. The fingerprint region (below 1500 cm~1) will contain a complex pattern of bands that is
unique to the molecule.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound. For an ionic compound like 4-aminopyridine methiodide, soft ionization
techniques such as Electrospray lonization (ESI) or Fast Atom Bombardment (FAB) are most

suitable.
Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer. In ESI-MS, the sample
is ionized by applying a high voltage to a liquid to create an aerosol. The solvent is evaporated,

and the resulting ions are analyzed.

Predicted Data Summary:

m/z (mass-to-charge ratio) lon

109.076 [CeHaN2]* (N-methyl-4-aminopyridinium cation)

127 [~ (lodide anion, if in negative mode)
Interpretation:

The mass spectrum in positive ion mode is expected to show a prominent peak for the N-
methyl-4-aminopyridinium cation at an m/z of approximately 109.076, which corresponds to the
molecular weight of the cationic part of the molecule (CesHaN27). In negative ion mode, a peak
for the iodide anion at m/z 127 would be observed. The molecular weight of the intact salt is
236.05 g/mol .

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of 4-
aminopyridine methiodide. The *H NMR spectrum confirms the presence and connectivity of
all protons, while the predicted 3C NMR spectrum elucidates the carbon framework. IR
spectroscopy identifies the key functional groups, and mass spectrometry confirms the
molecular weight of the constituent ions. Together, these techniques provide a self-validating
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system for the unambiguous identification and characterization of 4-aminopyridine
methiodide, which is essential for its use in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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